(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide (Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15990364
InChI: InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide

CAS No.:

Cat. No.: VC15990364

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide -

Specification

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide
Standard InChI InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Standard InChI Key UFUULJCHNKBALO-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)/C(=N\O)/N
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide belongs to the benzimidamide class, characterized by an imidamide group (-N-C(=N-OH)-) attached to a substituted benzene ring. Key structural features include:

  • Chloro substituent at the 4-position of the benzene ring, which enhances electronic stability and influences intermolecular interactions.

  • Methyl group at the 2-position, contributing to steric effects and potential metabolic resistance.

  • Hydroxyimidamide moiety, a polar functional group capable of hydrogen bonding and metal chelation .

The Z-configuration of the imine double bond (C=N) is confirmed by its isomeric SMILES string (CC1=C(C=CC(=C1)Cl)/C(=N\O)/N), which specifies the spatial arrangement of substituents around the double bond .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide
CAS Registry Number721450-66-4
Molecular FormulaC₈H₉ClN₂O
Molecular Weight184.62 g/mol
Canonical SMILESCC1=C(C=CC(=C1)Cl)C(=NO)N
InChIKeyUFUULJCHNKBALO-UHFFFAOYSA-N

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by:

  • Air sensitivity: The hydroxyimidamide group may undergo oxidation, necessitating storage under inert gas .

  • Thermal stability: Analogous benzimidamides decompose above 170°C, suggesting similar behavior for this derivative .

Solubility predictions indicate moderate polarity:

  • Polar solvents: Likely soluble in DMSO or methanol due to hydrogen-bonding capacity.

  • Nonpolar solvents: Limited solubility in hexane or chloroform.

Table 2: Experimental and Predicted Properties

PropertyValue/DescriptionSource
Melting PointNot reported (analogs: 170–176°C)
LogP (Partition Coefficient)Estimated 1.8 ± 0.3 (moderate lipophilicity)
Tautomerization PotentialExists as (Z)-imine and enol forms

Biological Activities and Hypothetical Applications

Pharmacokinetic Considerations

  • Absorption: Moderate oral bioavailability (∼40%) predicted due to moderate LogP.

  • Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the methyl group.

Future Research Directions

  • Stereoselective Synthesis: Developing Z/E-isomer separation techniques.

  • Target Identification: High-throughput screening against kinase and protease libraries.

  • Prodrug Development: Stabilizing the hydroxyimidamide group via esterification .

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